molecular formula C18H17BrClNO3S B15098554 N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B15098554
M. Wt: 442.8 g/mol
InChI Key: UAKWBLURUDZCHK-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a bromobenzyl group and a chlorobenzamide core, structural motifs commonly found in molecules that act as modulators for various protein targets . The 1,1-dioxidotetrahydrothiophen moiety is a sulfone-functionalized saturated ring system that can influence the molecule's physicochemical properties and binding affinity. It is intended for use in research applications only , such as in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies to explore new therapeutic pathways. Researchers can utilize this compound to investigate potential applications in areas like enzyme inhibition or receptor signaling. Its mechanism of action is not fully characterized and is dependent on the specific research context. Handling should follow standard laboratory safety protocols. For specific data regarding solubility, stability, and analytical characterization, please contact our scientific support team.

Properties

Molecular Formula

C18H17BrClNO3S

Molecular Weight

442.8 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-3-chloro-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C18H17BrClNO3S/c19-15-5-1-3-13(9-15)11-21(17-7-8-25(23,24)12-17)18(22)14-4-2-6-16(20)10-14/h1-6,9-10,17H,7-8,11-12H2

InChI Key

UAKWBLURUDZCHK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthesis and Reaction Optimization

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophene dioxide component is synthesized via oxidation of tetrahydrothiophene followed by functionalization. A representative protocol involves:

  • Oxidation : Treatment of tetrahydrothiophene with hydrogen peroxide (30%) in acetic acid at 50–60°C for 6–8 hours, yielding tetrahydrothiophene-1,1-dioxide.
  • Amination : Reaction with hydroxylamine hydrochloride in ethanol/water under reflux to introduce the amine group.
Table 1: Reaction Conditions for Tetrahydrothiophene Dioxide Intermediate
Step Reagents Temperature Time Yield
Oxidation H₂O₂, CH₃COOH 50–60°C 6–8 h 85%
Amination NH₂OH·HCl, EtOH/H₂O Reflux 4 h 72%

Bromobenzyl Functionalization of Benzamide

The 3-bromobenzyl group is introduced via nucleophilic substitution or Ullmann-type coupling. A method adapted from CN105198801A involves:

  • Reacting 3-bromo-benzyl chloride with benzamide in the presence of triethylamine (TEA) as a base.
  • Solvent systems such as tetrahydrofuran (THF) or dichloromethane (DCM) are employed at 20–50°C for 0.5–3 hours.
Table 2: Bromobenzylation Reaction Parameters
Parameter Value
Molar ratio 1:1 (benzamide:3-bromo-benzyl chloride)
Solvent THF/DCM
Base Triethylamine (1–10 eq)
Temperature 20–50°C
Reaction time 0.5–3 h
Yield 65–78%

Final Coupling Reaction

The pivotal step involves coupling the bromobenzylated benzamide with the 1,1-dioxidotetrahydrothiophen-3-amine intermediate. EvitaChem’s protocol highlights:

  • Use of copper(I) iodide (CuI) as a catalyst with N,N'-dimethylethylenediamine (DMEDA) as a ligand.
  • Reaction in 1,4-dioxane at 80–100°C under nitrogen for 24–48 hours.
Table 3: Coupling Reaction Optimization
Parameter Value
Catalyst CuI (10 mol%)
Ligand DMEDA (20 mol%)
Solvent 1,4-Dioxane
Temperature 80–100°C
Time 24–48 h
Yield 58–70%

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:3) eluent.
  • Recrystallization : Ethanol/water mixtures for final product purification.

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.45 (s, 3H, CH₃), 4.63 (m, 2H, CH₂), 7.40–7.83 (m, aromatic protons).
  • Mass spectrometry : m/z 380 (M+1)⁺.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky tetrahydrothiophene dioxide group impedes coupling efficiency. Solutions include:

  • Elevated temperatures (100°C) to enhance reaction kinetics.
  • Ligand optimization : DMEDA improves copper catalyst activity.

Byproduct Formation

Competing side reactions during bromobenzylation are minimized by:

  • Stoichiometric control : Limiting 3-bromo-benzyl chloride to 1.5 eq.
  • Low-temperature addition (0°C) of acyl chlorides.

Applications and Derivatives

While direct applications of N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide remain under investigation, structurally analogous benzamides exhibit:

  • Anticancer activity : Inhibition of kinase pathways.
  • Antimicrobial properties : Disruption of bacterial cell membranes.

Scientific Research Applications

N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The presence of the dioxidotetrahydrothiophenyl group suggests potential interactions with sulfur-containing biomolecules, while the aromatic rings may engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Variations on the Benzamide/Benzyl Groups
  • N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide (CAS: 578719-46-7): Substituents: 2-chlorobenzyl and 3-ethoxybenzamide. The 2-chloro position on the benzyl ring and 3-ethoxy group on the benzamide contrast with the target compound’s 3-bromo and 3-chloro substituents.
  • 3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS: 846065-55-2): Substituents: 4-diethylaminobenzyl and 3-chlorobenzamide. The diethylamino group introduces a basic nitrogen, enhancing solubility in acidic conditions. This contrasts with the electron-withdrawing bromine in the target compound, which may reduce bioavailability .
  • N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methylbenzofuran-3-yl)acetamide: Substituents: 3-chlorobenzyl and a benzofuran-acetamide group. This structural difference could influence binding interactions in biological systems .
2.2 Variations in the Tetrahydrothiophen-Dioxide Ring
  • N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide (CAS: 898405-32-8): Substituents: Ethyl group on the tetrahydrothiophen-dioxide nitrogen and a nitrobenzamide. The ethyl group may reduce steric hindrance compared to the bulkier benzyl group in the target compound .
2.3 Halogenation Patterns
  • N-(3-Bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide (CAS: 862484-81-9):

    • A close analog with an additional 4-methoxy group on the benzamide. The methoxy group enhances hydrophilicity and may alter crystallization behavior compared to the target compound’s purely halogenated structure .
  • 3-Chloro-N-phenylbenzamide :

    • Substituents: Simple phenyl group without the tetrahydrothiophen-dioxide ring.
    • The absence of the sulfone-containing ring simplifies the structure, reducing molecular weight (231.67 g/mol vs. 472.8 g/mol) and likely increasing volatility .

Functional Implications

  • This contrasts with ethoxy or diethylamino groups, which donate electrons .
  • However, halogen substituents may counterbalance this by enhancing lipophilicity .

Biological Activity

N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H16BrClN2O2S\text{C}_{15}\text{H}_{16}\text{BrClN}_2\text{O}_2\text{S}

Structural Features

  • Bromobenzyl group : Enhances lipophilicity and may contribute to receptor binding.
  • Chlorobenzamide moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
  • Dioxidotetrahydrothiophen group : May play a role in redox reactions and interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, benzamide derivatives have shown potent cytotoxic effects against Molt-3 leukemia cells with IC50 values under 6.5 µM . The mechanism of action often involves cell cycle arrest, particularly at the S-phase, which is critical for cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the chloro and bromine substituents may allow the compound to interact with specific enzymes involved in cancer progression.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, possibly through mitochondrial pathways.
  • Cell Cycle Arrest : As noted, certain derivatives cause S-phase arrest, preventing DNA replication and leading to apoptosis.

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various benzamide derivatives on cancer cell lines. The results indicated that modifications in the benzamide structure significantly influenced their antiproliferative activity .
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce S-phase arrest. It was found that they interfere with DNA synthesis pathways, leading to cell cycle disruption and subsequent apoptosis .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
CytotoxicityIC50 < 6.5 µM against Molt-3
Apoptosis InductionIncreased apoptotic markers
Cell Cycle ArrestS-phase arrest

Q & A

Q. Key Reaction Conditions :

StepReactantsCoupling AgentSolventYield (%)
13-chlorobenzoyl chloride, substituted aminesDCCTHF60-75
2Tetrahydrothiophene derivativemCPBACH₂Cl₂80-90

Basic: What spectroscopic and crystallographic methods are employed for characterization?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., bromine, chlorine) and amide bond formation. Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while sulfone protons resonate at δ 3.1–3.5 ppm .
    • IR : Detect C=O (1680–1700 cm⁻¹) and sulfone S=O (1150–1250 cm⁻¹) stretches .
  • X-ray Crystallography :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
    • Refinement : SHELXL-2018/3 refines anisotropic displacement parameters. Hydrogen bonds (N–H⋯O, C–H⋯O) stabilize crystal packing .

Q. Example Crystallographic Data :

ParameterValueSource
Space GroupP2₁/c
Dihedral Angle (Benzamide Rings)9.1° (molecule 1), 7.3° (molecule 2)
Hydrogen Bond Length (N–H⋯O)2.89–3.01 Å

Advanced: How do conformational dynamics of the benzamide moiety influence biological activity?

Methodological Answer:
The antiparallel alignment of N–H and C=O groups in the benzamide core (dihedral angles <10°) enhances hydrogen-bonding interactions with enzyme active sites (e.g., bacterial MurA) .

  • Structure-Activity Relationship (SAR) :
    • Bromine Substituent : Increases lipophilicity, improving membrane permeability.
    • Sulfone Group : Stabilizes binding via dipole interactions with catalytic residues (e.g., Lys22 in MurA) .
  • Validation : Compare IC₅₀ values of analogs with varying dihedral angles using in vitro enzymatic assays .

Advanced: How to resolve contradictions in crystallographic data between studies?

Methodological Answer:
Contradictions (e.g., dihedral angles, hydrogen-bond patterns) arise from:

Crystallization Conditions : Solvent polarity affects molecular packing.

Refinement Protocols : SHELX vs. PHENIX may yield slight variations.

Q. Resolution Strategies :

  • High-Resolution Data : Collect datasets with Rint < 5% to reduce noise .
  • Comparative Analysis : Use Mercury (CCDC) to overlay structures and identify torsional differences .
  • Hydrogen Bond Networks : Analyze intermolecular interactions (e.g., N–H⋯O vs. C–H⋯Cl) to explain packing variations .

Advanced: How can molecular docking predict inhibitory potential against bacterial enzymes?

Methodological Answer:

Target Selection : Use bacterial MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) as a model .

Docking Workflow :

  • Protein Preparation : Optimize MurA (PDB: 1UAE) via AutoDockTools.
  • Ligand Optimization : Assign Gasteiger charges and minimize energy with Avogadro.
  • Grid Box : Center on catalytic site (Lys22, Asp305).

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. A ΔG ≤ -8.5 kcal/mol correlates with IC₅₀ < 10 µM .

Q. Example Docking Results :

CompoundΔG (kcal/mol)Predicted IC₅₀ (µM)Experimental IC₅₀ (µM)
Target-9.25.36.1 ± 0.8

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